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molecular formula C9H13NO2 B8455284 6-tert-Butyl-4-hydroxypyridin-2(1H)-one

6-tert-Butyl-4-hydroxypyridin-2(1H)-one

Cat. No. B8455284
M. Wt: 167.20 g/mol
InChI Key: HHRWXMJYDOPLMH-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

A mixture of 6-(tert-butyl)-4-hydroxy-2H-pyran-2-one (38 g, 168 mmol) and aq. NH4OH (150 mL, 30%) in dry toluene (200 mL) was heated at reflux for 1 h. The resulting mixture was concentrated and purified by CC (PE/EA=5/1) to give compound 17a (22.5 g, 80%) as a white solid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:10][C:9](=O)[CH:8]=[C:7]([OH:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH4+:13].[OH-]>C1(C)C=CC=CC=1>[C:1]([C:5]1[NH:13][C:9](=[O:10])[CH:8]=[C:7]([OH:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(O1)=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC (PE/EA=5/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC(N1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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